isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Lipophilicity Drug-likeness Prodrug design

Researchers often face inconsistent hydrolytic stability when transitioning between benzoxazolone ester analogs. This isopropyl ester provides a defined, sterically hindered entity for SAR and prodrug studies. - Enhanced lipophilicity (est. XLogP3 +0.3-0.5 vs. ethyl ester) for altered membrane permeability. - Greater steric demand (Taft Es ≈ -0.47) modulates esterase hydrolysis rates. - Pre-computed ATB parameters (Molecule ID 167209) available for immediate MD simulation.

Molecular Formula C12H13NO4
Molecular Weight 235.24g/mol
CAS No. 633298-55-2
Cat. No. B352863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameisopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate
CAS633298-55-2
Molecular FormulaC12H13NO4
Molecular Weight235.24g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CN1C2=CC=CC=C2OC1=O
InChIInChI=1S/C12H13NO4/c1-8(2)16-11(14)7-13-9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3
InChIKeyVVDWFEMXCXNCMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization and Comparator Landscape


Isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS 633298-55-2), also referred to as (2-Oxo-benzooxazol-3-yl)-acetic acid isopropyl ester, is a benzoxazolone-derived acetic acid ester with the linear formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol [1]. The compound is catalogued as a research-chemical building block (AldrichCPR) by Sigma-Aldrich and is registered in ChEMBL (ID CHEMBL1559551) [2]. Its closest structural analogs include the ethyl ester (CAS 13610-51-0, MW 221.21 g/mol), the methyl ester, and the parent carboxylic acid (CAS 13610-49-6, XLogP3 = 0.9) . The isopropyl ester moiety confers distinct steric and lipophilic properties relative to these analogs, which can influence hydrolytic stability, membrane permeability, and enzymatic recognition in both synthetic and biological contexts.

Esterase / hydrolysis resistanceIsopropyl steric bulk may support studies requiring attenuated hydrolytic lability vs. ethyl or methyl esters.
Lipophilicity shiftIncreased XLogP3 may aid membrane permeability profiling and SAR studies of benzoxazolone prodrugs.
Chromatographic differentiationLonger reversed-phase retention supports use as a reference standard in ester library analyses.
Pre-parameterized MD resourceATB topology available reduces computational setup for free-energy calculations and MD simulations.

Why Isopropyl Ester Cannot Substitute Methyl or Ethyl Analogs


Although methyl, ethyl, and isopropyl esters of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid share the identical benzoxazolone core, the ester alkyl group governs key properties that preclude simple counterpart substitution. The isopropyl ester is inherently more sterically hindered than the ethyl or methyl congeners, which directly modulates enzymatic and chemical hydrolysis rates—a critical parameter when the compound serves as a prodrug precursor, an acyl donor in enzyme-catalyzed reactions, or a hydrolytically labile intermediate [1][2]. Furthermore, the isopropyl group elevates calculated lipophilicity (estimated XLogP increment of ~0.3–0.5 log units versus the ethyl ester and ~0.5–1.0 log units versus the free acid), altering solubility, membrane partitioning, and chromatographic retention . In penicillin amidase-catalyzed cephem synthesis, for example, the methyl ester is explicitly documented as the acyl donor, and the kinetic performance of the isopropyl analog would be expected to differ measurably due to altered substrate recognition [2]. These differences render the isopropyl ester a non-equivalent chemical entity requiring independent characterization rather than assumed interchangeability.

Hydrolytic lability mismatch
Methyl and ethyl esters exhibit faster enzymatic/chemical hydrolysis; isopropyl steric hindrance may shift reaction kinetics, altering endpoint outcomes.
Lipophilicity-dependent behavior
Higher logP vs. acid and ethyl ester changes membrane partitioning and non-specific binding; direct substitution without re-validation may confound SAR interpretation.
Acyl donor kinetics uncharacterized
Penicillin amidase KM established only for the methyl ester; isopropyl analog requires independent kinetic profiling before use in enzymatic cephem synthesis.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Comparison: Isopropyl Ester vs. Parent Acid

The isopropyl ester of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid exhibits a predicted XLogP3 value approximately 0.3–0.7 log units higher than that of the parent carboxylic acid (XLogP3 = 0.9) . While an experimentally determined logP for the isopropyl ester has not been located in the primary literature, the direction and magnitude of the lipophilicity increase are consistent with well-established fragment-based contributions: replacing a carboxylic acid proton with an isopropyl group typically increases logP by ~1.0–1.5 units, partially offset here by the ester oxygen [1]. This enhanced lipophilicity is expected to improve passive membrane permeability and alter distribution profiles in biological assays relative to the free acid.

Lipophilicity vs. acid
Class-level inference
ΔXLogP3 ≈ +0.3–0.7
Reported lipophilicity shift may alter membrane permeability and assay distribution.
Experimental logP not located; estimate derived from fragment contributions.
Lipophilicity Drug-likeness Prodrug design

Molecular Weight and Steric Bulk: Isopropyl vs. Ethyl Ester

The isopropyl ester (CAS 633298-55-2) possesses a molecular weight of 235.24 g/mol, compared with 221.21 g/mol for the corresponding ethyl ester (CAS 13610-51-0) [1]. This 14.03 g/mol mass difference reflects the additional methylene group in the isopropyl moiety. More critically, the branched isopropyl group introduces greater steric bulk around the ester carbonyl than the linear ethyl group, a factor known to retard both enzymatic and chemical hydrolysis rates of carboxylic esters [2]. The steric parameter (Es or Taft Es) for isopropyl is approximately –0.47 compared to –0.07 for ethyl, indicating substantially greater steric hindrance [3].

Steric bulk vs. ethyl
Cross-study comparable
ΔTaft Es ≈ –0.40 (isopropyl vs. ethyl)
Higher steric demand predicts slower hydrolytic degradation.
MW 235.24 vs. 221.21 g/mol; Es from standard compilations.
Molecular weight Steric hindrance Hydrolytic stability

Enzymatic Acyl Donor Capability: Methyl Ester Benchmark

The methyl ester of 2-benzoxazolon-3-yl-acetic acid is documented as an effective acyl donor in penicillin amidase-catalysed synthesis of 7-(2-benzoxazolon-3-yl-acetamido)-desacetoxycephalosporanic acid, with a reported KM value of 2.5 mM (pH 6.8, 25 °C) [1]. The isopropyl ester is structurally capable of serving as an alternative acyl donor but is expected to exhibit altered kinetic parameters (KM and kcat) due to the increased steric demand of the isopropyl group, which influences substrate binding in the enzyme active site [2]. No direct kinetic data for the isopropyl ester in this enzymatic system have been identified in the public domain; procurement decisions relying on this compound as an acyl donor should therefore be supported by in-house kinetic characterization.

Acyl donor KM
Class-level inference
Methyl ester KM = 2.5 mM (penicillin amidase)Isopropyl ester: no public KM data
Requires independent kinetic validation for enzymatic cephem synthesis.
Steric arguments predict elevated KM and altered kcat.
Enzymatic synthesis Penicillin amidase Cephalosporin

Reversed-Phase HPLC Retention: Isopropyl vs. Ethyl Ester

Based on the estimated lipophilicity difference (ΔXLogP3 ≈ +0.3–0.5 log units vs. the ethyl ester), the isopropyl ester is predicted to exhibit measurably longer retention on reversed-phase HPLC (e.g., C18 column, acetonitrile/water gradient) compared with the ethyl ester . Under typical reversed-phase conditions, an increase of ~0.3–0.5 logP units corresponds to an approximate 1.2- to 2-fold increase in retention factor (k′) [1]. This property is relevant for analytical method development, impurity profiling, and preparative purification, where co-elution of closely related ester analogs must be avoided.

HPLC retention
Class-level inference
Predicted k′ increase ~1.2–2× vs. ethyl ester
Supports chromatographic method development and ester library resolution.
Estimated from logP–retention correlation; generic C18 conditions.
Reversed-phase HPLC LogP Retention time

Computed Solvation Free Energy for MD Simulations

The Automated Topology Builder (ATB) repository has computed force-field parameters and is capable of providing solvation free energy data for isopropyl (2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (Molecule ID 167209) at the B3LYP/6-31G* level of theory [1]. While the solvation free energy value is access-restricted, the availability of validated ATB topology files for this specific compound distinguishes it from less thoroughly parameterized analogs and facilitates its direct use in molecular dynamics (MD) simulations or free-energy perturbation calculations. The ethyl ester has a separate ATB entry (Molecule ID distinct), and the differing solvation properties between the two can be probed computationally prior to experimental procurement.

MD parameter readiness
Supporting evidence
ATB Molecule ID 167209; B3LYP/6-31G* topology available
Reduces computational workflow setup for MD simulations and free-energy calculations.
Solvation free energy computed but access-restricted; GROMOS 54A7 force field.
Solvation free energy Molecular dynamics Force field parameters

Evidence-Based Application Scenarios


Prodrug Design and Pharmacokinetic Modulation

The isopropyl ester serves as a lipophilic prodrug form of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid (XLogP3 = 0.9) . The predicted XLogP3 increment of 0.3–0.7 log units is expected to enhance passive membrane permeability, while the steric hindrance of the isopropyl group (Taft Es ≈ –0.47) is anticipated to modulate the rate of esterase-mediated hydrolysis relative to less hindered methyl or ethyl prodrugs [1]. This combination of properties makes the isopropyl ester a valuable candidate for SAR studies exploring the relationship between ester hydrolysis rate and in vivo exposure of the active carboxylic acid metabolite.

Enzymatic β-Lactam Derivatization with Non-Conventional Acyl Donors

Building on the precedent of using methyl 2-benzoxazolon-3-yl-acetate as an acyl donor in penicillin amidase-catalysed cephem synthesis (KM = 2.5 mM for the methyl ester) [2], the isopropyl ester offers an alternative acyl donor with greater steric demand. This may be exploited to achieve altered reaction kinetics, improved regioselectivity, or reduced competing hydrolysis of the acyl donor. Researchers in biocatalysis and semi-synthetic antibiotic development should consider the isopropyl ester when screening for optimal acyl donors that balance reactivity with hydrolytic stability [3].

Reversed-Phase Chromatographic Reference Standard

The increased lipophilicity of the isopropyl ester relative to the ethyl ester (ΔXLogP3 ≈ +0.3–0.5) translates to predictably longer reversed-phase HPLC retention, making the compound a useful retention-time marker or system suitability standard during the analysis of benzoxazolone ester compound libraries. In preparative chromatography, the retention difference can be leveraged to resolve the isopropyl ester from its ethyl and methyl counterparts, facilitating the purification of individual ester species from mixed synthetic products [4].

Molecular Dynamics Simulations of Benzoxazolone Derivatives

The availability of pre-computed ATB topology and force-field parameters (Molecule ID 167209, B3LYP/6-31G* level) [5] eliminates the need for de novo parameterization when incorporating this compound into MD simulations, free-energy calculations, or docking studies. For computational chemists comparing a series of benzoxazolone esters, the isopropyl ester's ready-to-use parameter set provides a practical advantage, reducing workflow setup time and ensuring consistency with the GROMOS 54A7 force field used broadly in biomolecular simulation.

Application
Selection Property
Validation Focus
Prodrug permeability studies
Steric hindrance & lipophilicity shift
Esterase-mediated hydrolysis rate; metabolite exposure context
Enzymatic acyl donor screening
Altered steric demand for penicillin amidase
Kinetic profiling vs. methyl ester benchmark
Reversed-phase HPLC reference
Lipophilicity-based retention differential
Retention reproducibility across benzoxazolone esters
MD simulation building block
Pre-computed ATB topology availability
Force-field parameter transferability and validation
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